molecular formula C9H20ClNO2 B2745127 2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride CAS No. 2377032-03-4

2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride

Cat. No. B2745127
CAS RN: 2377032-03-4
M. Wt: 209.71
InChI Key: HSZZJIDIVVOMRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct information on the synthesis of “2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride”, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo a variety of reactions, including acid-base and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted based on the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis and properties of derivatives related to 2-(Aminomethyl)-2-propylpentanoic acid, focusing on their preparation and potential applications. One study detailed the preparation of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane through condensation processes. These compounds were evaluated as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, showcasing the compound's utility beyond pharmaceutical applications (Dzhafarov et al., 2010).

Biochemical Synthesis

  • Another significant area of research involves the biochemical synthesis of amino acids and their analogs. For instance, the stereoselective synthesis of γ-fluorinated α-amino acids utilized derivatives of 2-(aminomethyl)-2-propylpentanoic acid. This research opens new avenues for developing amino acid derivatives with potential therapeutic applications (Laue et al., 2000).

Biological Studies and Applications

  • On the biological front, studies have examined the impact of 2-(aminomethyl)-2-propylpentanoic acid derivatives on cellular mechanisms. For instance, the oxidative stress mechanism associated with Valproic Acid (a derivative of 2-propylpentanoic acid) has been extensively studied for its implications in hepatotoxicity. This research contributes to understanding the drug's side effects and guiding safer therapeutic use (Chang & Abbott, 2006).

Metabolic Pathway Investigations

  • Investigations into the metabolic pathways of valproic acid, closely related to 2-(aminomethyl)-2-propylpentanoic acid, have provided insights into its effects on mitochondrial fatty acid oxidation. Understanding these mechanisms is crucial for mitigating the adverse effects of valproic acid and developing safer analogs (Silva et al., 2008).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed, cause skin irritation, or be hazardous to the environment .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, piperidines and their derivatives have significant potential in the pharmaceutical industry, and there is ongoing research into their synthesis and pharmacological applications .

properties

IUPAC Name

2-(aminomethyl)-2-propylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-5-9(7-10,6-4-2)8(11)12;/h3-7,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZZJIDIVVOMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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